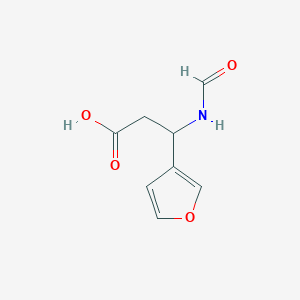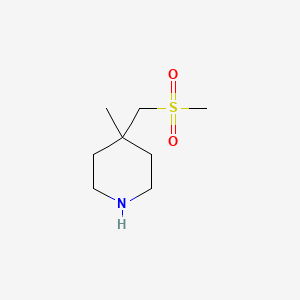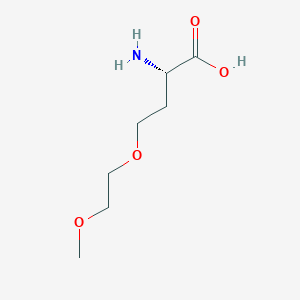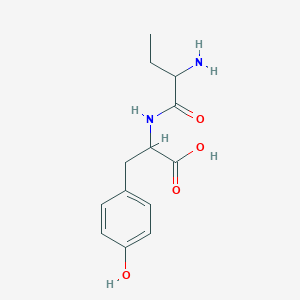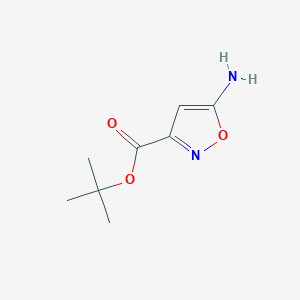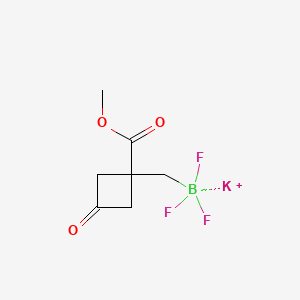![molecular formula C9H20ClNO B13578920 {1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride](/img/structure/B13578920.png)
{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is known for its unique properties and diverse reactivity, making it valuable for studying biological processes and developing innovative solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride typically involves the reaction of cyclopentylmethanol with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biological processes and interactions due to its unique reactivity.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mécanisme D'action
The mechanism of action of {1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple targets, making it a versatile tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {1-[(Dimethylamino)methyl]cyclohexyl}methanolhydrochloride
- {1-[(Dimethylamino)methyl]cyclopropyl}methanolhydrochloride
- {1-[(Dimethylamino)methyl]cyclobutyl}methanolhydrochloride
Uniqueness
{1-[(Dimethylamino)methyl]cyclopentyl}methanolhydrochloride stands out due to its unique cyclopentyl ring structure, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it particularly valuable in specific research applications and industrial processes .
Propriétés
Formule moléculaire |
C9H20ClNO |
|---|---|
Poids moléculaire |
193.71 g/mol |
Nom IUPAC |
[1-[(dimethylamino)methyl]cyclopentyl]methanol;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-10(2)7-9(8-11)5-3-4-6-9;/h11H,3-8H2,1-2H3;1H |
Clé InChI |
FXFMXUMPVJASOY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1(CCCC1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


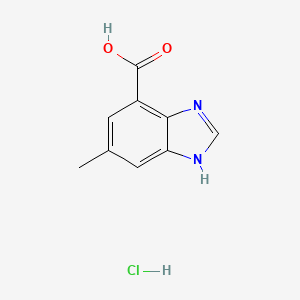

![6-Amino-5-[1-(4-hydroxy-3-methoxyphenyl)-2-nitroethyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13578861.png)
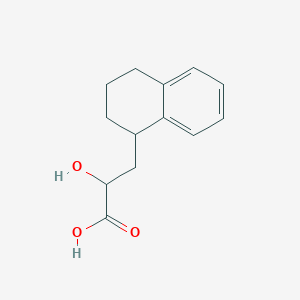
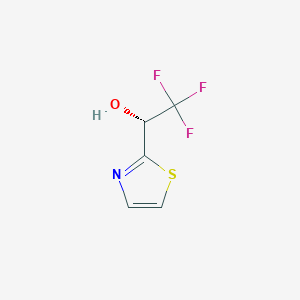
![6,6-dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-aminedihydrochloride](/img/structure/B13578877.png)
![4-acetyl-N-[3-(diethylcarbamoyl)phenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B13578885.png)
![2-[2-(Hydroxymethyl)pyrrolidin-1-yl]aceticacid,trifluoroaceticacid](/img/structure/B13578889.png)
